molecular formula C7H8N4O2 B11912182 1-(3-Azidopropyl)-1H-pyrrole-2,5-dione

1-(3-Azidopropyl)-1H-pyrrole-2,5-dione

Cat. No.: B11912182
M. Wt: 180.16 g/mol
InChI Key: DYIKMFMZLJZAEJ-UHFFFAOYSA-N
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Description

1-(3-Azidopropyl)-1H-pyrrole-2,5-dione is an organic compound that features both an azide group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Azidopropyl)-1H-pyrrole-2,5-dione can be synthesized through a multi-step process. One common method involves the reaction of 3-azidopropylamine with maleic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Azidopropyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions

    Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.

    Reduction Reactions: Hydrogen gas and palladium catalysts are used for the reduction of azides to amines.

    Cycloaddition Reactions: Alkynes and copper(I) catalysts are used in cycloaddition reactions.

Major Products Formed

    Substitution Reactions: 1,2,3-Triazoles

    Reduction Reactions: Amines

    Cycloaddition Reactions: 1,2,3-Triazoles

Scientific Research Applications

1-(3-Azidopropyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-Azidopropyl)-1H-pyrrole-2,5-dione primarily involves its azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful in bioconjugation and drug delivery applications. The pyrrole ring can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Azidopropyl)-1H-benzo[d]imidazole: Similar in structure but contains a benzimidazole ring instead of a pyrrole ring.

    3-Azido-1-propylamine: Contains an azide group and a primary amine but lacks the pyrrole ring.

Uniqueness

1-(3-Azidopropyl)-1H-pyrrole-2,5-dione is unique due to the presence of both an azide group and a pyrrole ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

1-(3-azidopropyl)pyrrole-2,5-dione

InChI

InChI=1S/C7H8N4O2/c8-10-9-4-1-5-11-6(12)2-3-7(11)13/h2-3H,1,4-5H2

InChI Key

DYIKMFMZLJZAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCN=[N+]=[N-]

Origin of Product

United States

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